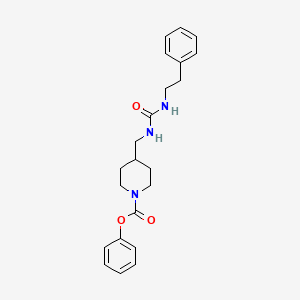

4-((3-feniletilureido)metil)piperidin-1-carboxilato de fenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. The structure of this compound includes a piperidine ring, a phenethylureido group, and a phenyl ester, making it a complex molecule with unique properties.

Aplicaciones Científicas De Investigación

Central Nervous System Disorders

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate has been investigated for its potential therapeutic effects on central nervous system disorders. Similar compounds in its class have shown efficacy in treating conditions such as:

- Depression : Compounds with piperidine structures are often explored for their antidepressant properties. For example, selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) utilize similar mechanisms of action, suggesting that phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate might also possess antidepressant effects .

- Anxiety Disorders : The compound may exhibit anxiolytic properties, similar to other piperidine derivatives that have been documented for their ability to alleviate anxiety symptoms .

Pain Management

The compound is being explored as a potential analgesic agent. Research indicates that piperidine derivatives can modulate pain pathways, providing insights into their use for pain management therapies .

Synthetic Pathways

The synthesis of phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate involves several steps that optimize yield and purity. An example synthesis might include the reaction of appropriate starting materials under controlled conditions to achieve the desired compound with high efficiency .

Chemical Stability

Studies indicate that compounds similar to phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate demonstrate excellent stability under various conditions, which is crucial for pharmaceutical applications. Stability tests have shown that these compounds maintain integrity over extended periods, supporting their potential for long-term storage and use in therapeutic formulations .

Clinical Trials

While specific clinical trials directly involving phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate may be limited, related studies highlight the effectiveness of piperidine derivatives in treating neurological disorders. For instance, a study on a related piperidine compound demonstrated significant improvements in patients with major depressive disorder after administration over a set period .

Comparative Studies

Comparative studies of various piperidine-based compounds reveal that those with structural similarities to phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate often exhibit enhanced pharmacological profiles, including improved binding affinity to neurotransmitter receptors involved in mood regulation and pain perception .

Data Table: Summary of Applications

| Application Area | Potential Effects | Related Compounds |

|---|---|---|

| Central Nervous System Disorders | Antidepressant, Anxiolytic | SSRIs, SNRIs |

| Pain Management | Analgesic effects | Other piperidine derivatives |

| Stability in Formulations | High stability over time | Similar piperidine compounds |

Mecanismo De Acción

Target of Action

Many compounds with a piperidine structure, such as fentanyl, are known to interact with opioid receptors in the nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

Upon binding to its target, the compound may mimic the action of endogenous opioids, leading to a decrease in the perception of pain .

Biochemical Pathways

The compound’s interaction with opioid receptors can trigger a cascade of biochemical events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This can lead to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Result of Action

The overall effect of the compound’s action would likely be analgesia (pain relief), along with other effects associated with opioid activity, such as sedation, euphoria, and respiratory depression .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, acidic conditions can enhance the stability of many drugs, while elevated temperatures can increase the rate of drug degradation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of piperidine with phenethyl isocyanate to form the phenethylureido intermediate. This intermediate is then reacted with phenyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the ester or ureido groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Comparación Con Compuestos Similares

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

- Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate

- Phenyl 4-((3-benzylureido)methyl)piperidine-1-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their pharmacological activities and applications. The unique combination of the phenethylureido group and the phenyl ester in Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate contributes to its distinct properties and potential advantages over similar compounds.

Actividad Biológica

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neuropharmacology and receptor interactions. This article aims to explore the synthesis, characterization, and biological effects of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 303.39 g/mol

- CAS Number : [Not provided in the search results]

The compound features a piperidine ring substituted with a phenyl group and a ureido moiety, which is critical for its interaction with biological targets.

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate acts primarily through modulation of neurotransmitter systems. Specifically, it has been shown to interact with opioid receptors, which play a significant role in pain modulation and analgesia. Studies indicate that similar piperidine derivatives exhibit selective binding affinities for mu-opioid receptors (MOR), leading to analgesic effects comparable to established opioids .

Receptor Binding Affinity

Research on related compounds indicates that derivatives containing piperidine structures can exhibit high affinities for various receptors:

| Compound | Receptor Type | Binding Affinity (IC50) |

|---|---|---|

| PAG 4'-piperazine | Cereblon ligand | Not specified |

| 4-(m-OH phenyl)-piperidine | Mu-opioid receptor | Moderate to high |

Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate is expected to share similar binding properties due to its structural analogies with known piperidine derivatives.

Analgesic Activity

In vivo studies have demonstrated that compounds structurally related to Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate exhibit significant analgesic effects. For instance, a series of piperidine analogs were tested for their analgesic properties, showing efficacy in reducing pain responses in animal models . The analgesic mechanism is likely mediated through activation of the mu-opioid receptor pathway.

Synthesis and Characterization

A notable study focused on synthesizing various piperidine derivatives, including those similar to Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate. The synthesis involved the reaction of piperidine derivatives with phenethyl isocyanate, followed by characterization using NMR and mass spectrometry techniques .

Pharmacokinetic Properties

Pharmacokinetic evaluations reveal that piperidine-based compounds often exhibit favorable absorption characteristics. For example, compounds with similar structures demonstrated good oral bioavailability and metabolic stability in preclinical models . This suggests that Phenyl 4-((3-phenethylureido)methyl)piperidine-1-carboxylate may also possess advantageous pharmacokinetic profiles.

Propiedades

IUPAC Name |

phenyl 4-[(2-phenylethylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c26-21(23-14-11-18-7-3-1-4-8-18)24-17-19-12-15-25(16-13-19)22(27)28-20-9-5-2-6-10-20/h1-10,19H,11-17H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFLRXHREXAKRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.